N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-fluorobenzamide

CDK inhibition Kinase inhibitor scaffold Structure-activity relationship

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-fluorobenzamide (CAS 941994-25-8, molecular formula C17H17FN2O3S, MW 348.39) is a synthetic benzamide derivative incorporating a 1,1-dioxidoisothiazolidine (cyclic sulfonamide) moiety and a 3-fluorobenzamide group linked through a 2-methylphenyl spacer. The isothiazolidine 1,1-dioxide scaffold is a recognized pharmacophore for cyclin-dependent kinase (CDK) inhibition, with multiple published studies demonstrating that introduction of this group confers potent CDK1 and CDK2 inhibitory activity.

Molecular Formula C17H17FN2O3S
Molecular Weight 348.39
CAS No. 941994-25-8
Cat. No. B2665861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-fluorobenzamide
CAS941994-25-8
Molecular FormulaC17H17FN2O3S
Molecular Weight348.39
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC(=CC=C3)F
InChIInChI=1S/C17H17FN2O3S/c1-12-6-7-15(20-8-3-9-24(20,22)23)11-16(12)19-17(21)13-4-2-5-14(18)10-13/h2,4-7,10-11H,3,8-9H2,1H3,(H,19,21)
InChIKeyOXXVZRHXDVTKBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-fluorobenzamide (CAS 941994-25-8): Chemical Class and Procurement Context


N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-fluorobenzamide (CAS 941994-25-8, molecular formula C17H17FN2O3S, MW 348.39) is a synthetic benzamide derivative incorporating a 1,1-dioxidoisothiazolidine (cyclic sulfonamide) moiety and a 3-fluorobenzamide group linked through a 2-methylphenyl spacer. The isothiazolidine 1,1-dioxide scaffold is a recognized pharmacophore for cyclin-dependent kinase (CDK) inhibition, with multiple published studies demonstrating that introduction of this group confers potent CDK1 and CDK2 inhibitory activity . The compound is supplied as a research-use-only reagent (typical purity >95%) for in vitro target identification and high-throughput screening applications .

Why N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-fluorobenzamide Cannot Be Replaced by Regioisomeric or De-fluorinated Analogs


Substitution of this compound with apparently similar analogs from the same dioxidoisothiazolidinyl-benzamide family is not functionally equivalent. The 3-fluoro (meta) substitution on the benzamide ring positions the fluorine atom in a geometry that is distinct from the 2-fluoro (ortho) isomer (CAS 941932-57-6) and the 2,6-difluoro analog (CAS 941886-50-6), each presenting a different hydrogen-bond acceptor vector and steric profile at the target binding site . The 2-methyl group on the central phenyl ring contributes to lipophilicity and conformational restriction absent in the des-methyl, meta-phenyl-linked analog (CAS 941886-26-6; MW 334.4 vs. 348.39), affecting both passive membrane permeability and target residence time . Within the broader isothiazolidine 1,1-dioxide class, the cyclic sulfonamide directs a fundamentally different interaction with the CDK2 hinge region (Asn132, Glu81) compared to thiazolidine-2,4-dione-containing compounds, as demonstrated crystallographically for indazole-based inhibitors (PDB 2r64) .

Quantitative Differentiation Evidence for N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-fluorobenzamide (CAS 941994-25-8)


CDK2 Inhibitory Pharmacophore: Class-Level Potency of Isothiazolidine 1,1-Dioxide Scaffold and Structural Divergence from 2,6-Difluoro Analog

The isothiazolidine 1,1-dioxide moiety, the core pharmacophore of CAS 941994-25-8, has been validated as a CDK1/CDK2 inhibitory motif across multiple chemotypes. In the 3,5-diaminoindazole series, introduction of 1λ6-isothiazolidine-1,1-dioxide at the 5-position yielded compounds with CDK2 IC50 = 30 nM, CDK1 IC50 = 150 nM, and CDK4 IC50 = 750 nM in biochemical kinase assays . In the 3-hydroxychromone series, isothiazolidine 1,1-dioxide analogues demonstrated potent CDK1 and CDK2 inhibition with anti-proliferative activity against EJ, HCT116, SW620, and MDAMB468 cancer cell lines . For CAS 941994-25-8 specifically, the 3-fluoro substitution differentiates it from the 2,6-difluoro analog (CAS 941886-50-6, MW 366.38): the mono-fluoro substitution reduces molecular weight by 17.99 Da while potentially preserving key hydrophobic interactions with the CDK2 ATP-binding pocket through the 2-methylphenyl spacer . No direct head-to-head biochemical IC50 data for CAS 941994-25-8 versus its analogs has been identified in the non-proprietary literature as of May 2026.

CDK inhibition Kinase inhibitor scaffold Structure-activity relationship

Fluorine Positional Isomerism: 3-Fluoro vs. 2-Fluoro and 3,4-Difluoro Analogs — Implications for Target Binding Geometry

The position of the fluorine atom on the benzamide ring fundamentally alters the compound's hydrogen bond acceptor geometry. The 3-fluoro substituent in CAS 941994-25-8 presents a C-F bond vector oriented approximately 120° relative to the amide carbonyl, in contrast to the 2-fluoro isomer (CAS 941932-57-6), where the fluorine occupies the ortho position and may participate in intramolecular interactions with the amide NH . In the crystallographically characterized CDK2-inhibitor complex (PDB 2r64), the isothiazolidine 1,1-dioxide anchors the inhibitor via sulfone oxygen interactions with the hinge backbone (Glu81, Leu83), while the terminal aryl group extends toward the solvent-exposed region — a geometry where the 3-fluoro substituent can engage in water-mediated contacts distinct from those available to the 2-fluoro or 3,4-difluoro (CAS 941886-52-8) analogs .

Fluorine medicinal chemistry Regioisomer comparison Kinase inhibitor design

Methyl-Substituted Central Phenyl Ring: Physicochemical Differentiation from the Des-Methyl Positional Isomer (CAS 941886-26-6)

The 2-methyl substitution on the central phenyl ring of CAS 941994-25-8 introduces a steric and lipophilic element absent in the des-methyl analog, N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-fluorobenzamide (CAS 941886-26-6). This methyl group increases molecular weight by 13.99 Da (348.39 vs. 334.40), with an estimated increase in calculated logP of approximately 0.5–0.7 log units based on the Hansch-Leo fragment constant for aromatic methyl (π = +0.52) . The 2-methyl group additionally restricts rotation about the aryl-N bond of the amide, potentially pre-organizing the bioactive conformation. In the context of the CDK2 pharmacophore, this conformational restriction may reduce the entropic penalty of binding, a principle demonstrated for ortho-substituted benzamide kinase inhibitors .

Lipophilicity Membrane permeability Positional isomer comparison

Scaffold Distinction from Thiazolidine-2,4-Dione (Glitazone-Type) Compounds: Metabolic Stability Implications

The 1,1-dioxidoisothiazolidine ring in CAS 941994-25-8 is a cyclic sulfonamide (sultam), which is chemically and metabolically distinct from the thiazolidine-2,4-dione (TZD) ring found in glitazone-type PPARγ agonists (e.g., rosiglitazone, troglitazone) and their related patent scaffolds (US5948803) . The sulfur atom in the sultam exists at the S(VI) oxidation state, rendering it resistant to further oxidative metabolism, unlike TZD sulfur, which is at the S(II) oxidation state and subject to CYP450-mediated S-oxidation . This fundamental difference suggests that CAS 941994-25-8 and its analogs may exhibit superior metabolic stability in hepatocyte assays compared to TZD-containing benzamides, an advantage relevant for interpreting results from long-duration cell-based experiments where compound depletion could confound potency measurements.

Cyclic sulfonamide Thiazolidinedione comparison Metabolic stability

Recommended Research Application Scenarios for N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-fluorobenzamide (CAS 941994-25-8)


Kinase Selectivity Profiling: CDK2 Hinge-Binder Screening in Oncology Programs

Deploy CAS 941994-25-8 as a novel 3-fluorobenzamide probe in biochemical CDK1/CDK2 kinase inhibition assays to map the selectivity profile of the isothiazolidine 1,1-dioxide scaffold across the CDK family (CDK1/2/4/5/6/9). The 3-fluoro substitution, not represented in the published patent literature (US6620831B2, which focuses on indazole cores), may confer differential selectivity compared to the 2-fluoro and 2,6-difluoro analogs. Reference the CDK2 crystal structure (PDB 2r64) for rational design of follow-up analogs targeting the hinge region . Anti-proliferative validation should include the cell lines established as responsive in the class literature: EJ (bladder), HCT116 (colon), SW620 (colon), and A549 (lung) .

Metabolic Stability Benchmarking of Sultam-Containing Probes vs. Thiazolidinedione Controls

Utilize CAS 941994-25-8 as a representative cyclic sulfonamide (sultam) probe in parallel metabolic stability assays (human liver microsomes, hepatocytes) alongside thiazolidine-2,4-dione controls (e.g., rosiglitazone or compounds from US5948803). The S(VI) oxidation state of the isothiazolidine 1,1-dioxide precludes CYP450-mediated S-oxidation, predicting a longer metabolic half-life under oxidative conditions compared to TZD comparators . Quantification of intrinsic clearance (CLint, μL/min/mg protein) in head-to-head paired assays would generate directly comparable data for procurement decisions in programs requiring chemically stable probes for extended-duration experiments.

Structure-Activity Relationship (SAR) Expansion Around the 3-Fluorobenzamide Vector

Incorporate CAS 941994-25-8 into a focused library of fluorobenzamide positional isomers (2-F, 3-F, 4-F, 2,6-diF, 3,4-diF) all bearing the same 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl core. Parallel testing in target engagement assays (e.g., CDK2 thermal shift assay or SPR) would quantify the contribution of fluorine position to binding thermodynamics. The isobaric nature of the 2-F and 3-F isomers (both MW 348.39) provides a clean matched-pair comparison for evaluating fluorine positional effects on target residence time and selectivity, a key consideration when selecting between apparently interchangeable isomer probes .

High-Throughput Screening Hit Validation and Counter-Screening

Use CAS 941994-25-8 as a structural analog for hit confirmation in high-throughput screening campaigns that identify the isothiazolidine 1,1-dioxide scaffold as a preliminary hit. The compound's commercial availability at >95% purity supports its use as an orthogonal chemical matter sample to confirm target engagement independent of the primary screening library compound . Counter-screening against the des-methyl analog (CAS 941886-26-6) in the same assay format would quantify the contribution of the 2-methyl group to observed activity.

Quote Request

Request a Quote for N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.